
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with thietane 1,1-dioxide under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
化学反応の分析
Types of Reactions
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism by which 3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thietane ring may also contribute to the compound’s overall reactivity and stability .
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A precursor in the synthesis of the target compound.
Thietane 1,1-dioxide: Another precursor that forms the thietane ring.
3-Aminopyrazole: A structurally related compound with similar reactivity.
Uniqueness
3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and physical properties. This dual-ring structure can enhance its reactivity and potential biological activity compared to simpler analogs .
特性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
N-(1,1-dioxothietan-3-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-10-3-6(2-8-10)9-7-4-13(11,12)5-7/h2-3,7,9H,4-5H2,1H3 |
InChIキー |
UXCLVFRGPRYKEL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)NC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)

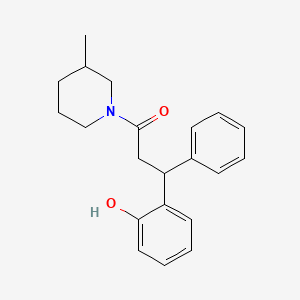
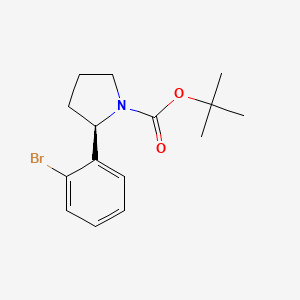
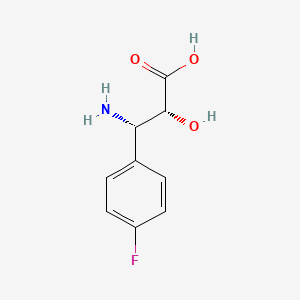


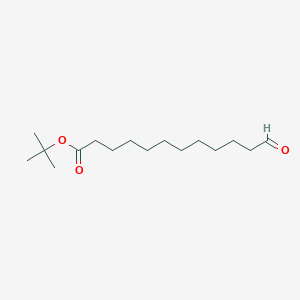


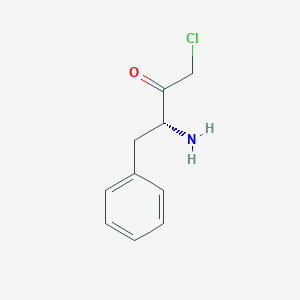
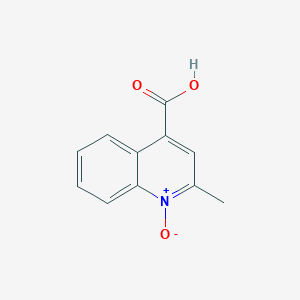
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
